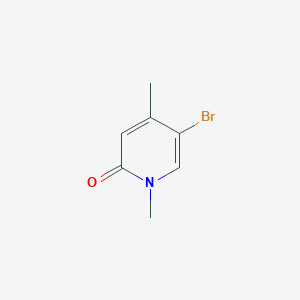
5-溴-1,4-二甲基吡啶-2(1H)-酮
描述
5-Bromo-1,4-dimethylpyridin-2(1H)-one is a chemical compound with the formula C7H8BrNO. It has a molecular weight of 202.05 . It’s a building block used in various research fields .
Molecular Structure Analysis
The molecular structure of 5-bromo-1,4-dimethylpyridin-2(1H)-one consists of a pyridinone ring which is substituted at the 1 and 4 positions with methyl groups and at the 5 position with a bromine atom .科学研究应用
1. 晶体结构和分子分析
5-溴-1,4-二甲基吡啶-2(1H)-酮已被研究其在晶体结构中的分子间相互作用。采用Hirshfeld表面分析和DFT计算来理解这些相互作用。该化合物在215°C (Barakat et al., 2017)时表现出良好的热稳定性。
2. 离子液体中新型配体功能
该化合物已被探索作为一种新型配体,用于在吡啶基离子液体中高效萃取UO22+和Th4+。研究表明,萃取过程是吸热的、自发的,并且是熵驱动的,突显了该化合物在溶剂系统中的潜力 (Pandey et al., 2020)。
3. 光反应研究
该化合物已成为涉及相关吡啶衍生物光诱导异构化的研究的一部分。这些研究包括时间分辨UV/Vis光谱方法和量子化学计算,为光反应提供了见解 (Vetokhina et al., 2012)。
4. 合成和结构分析
已进行了关于5-溴-1,4-二甲基吡啶-2(1H)-酮衍生物的合成和结构研究。这些研究涉及制备各种嘧啶和吡啶衍生物,这些衍生物是潜在的抗肿瘤和抗病毒药物的关键中间体 (Kinoshita & Ohishi, 1994)。
5. 密度泛函理论和光谱研究
已对相关溴-二甲基吡啶化合物进行了密度泛函理论(DFT)和光谱研究。这些研究侧重于理解分子结构、振动频率和化学位移值,有助于更广泛地理解相关化合物 (Vural & Kara, 2017)。
属性
IUPAC Name |
5-bromo-1,4-dimethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-7(10)9(2)4-6(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFBADZSNWPVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889865-55-8 | |
| Record name | 5-bromo-1,4-dimethyl-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

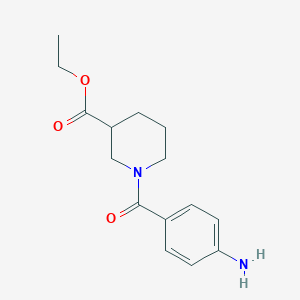
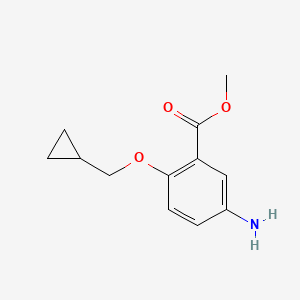
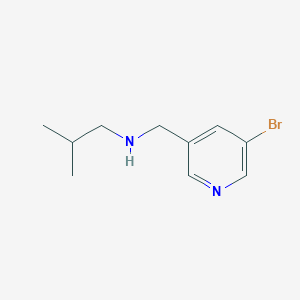
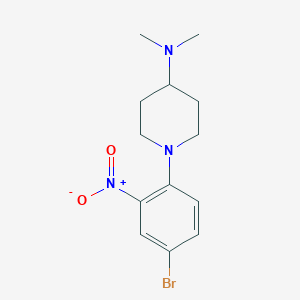



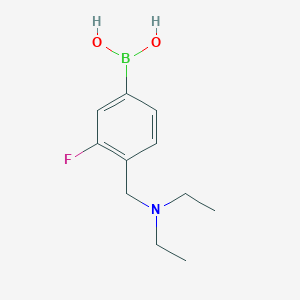

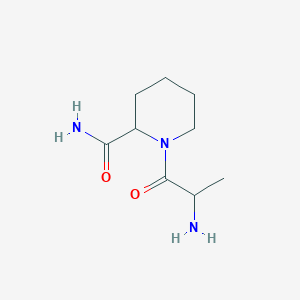
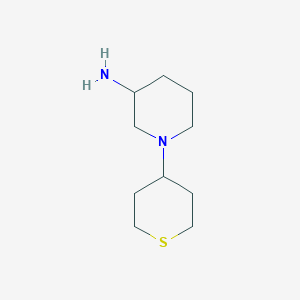

![1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B1400845.png)
